molecular formula C8H6ClN3O2 B1445817 Methyl 5-chloroimidazo[1,2-c]pyrimidine-7-carboxylate CAS No. 1339891-76-7

Methyl 5-chloroimidazo[1,2-c]pyrimidine-7-carboxylate

Cat. No. B1445817
M. Wt: 211.6 g/mol
InChI Key: GANPLICYVCXNCL-UHFFFAOYSA-N
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Description

“Methyl 5-chloroimidazo[1,2-c]pyrimidine-7-carboxylate” is a chemical compound with the CAS Number: 1339891-76-7 . It has a molecular weight of 211.61 . The compound is a brown solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6ClN3O2/c1-14-7(13)5-4-6-10-2-3-12(6)8(9)11-5/h2-4H,1H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“Methyl 5-chloroimidazo[1,2-c]pyrimidine-7-carboxylate” is a brown solid . It should be stored at 0-8°C .

Scientific Research Applications

  • Synthesis of Pyrazolo and Pyrimidine Derivatives : A study by Drev et al. (2014) explored the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides, starting from methyl 5-amino-1H-pyrazole-4-carboxylate. They achieved regioselective synthesis, demonstrating the versatility of these compounds in creating diverse chemical structures (Drev et al., 2014).

  • Novel Pyridothienopyrimidines and Benzimidazoles : Bakhite et al. (2005) synthesized novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and pyrido[3″,2″:4′,5′]thieno[3′,2′:4,5]pyrimido[l,6‐a]benzimidazoles. This research highlights the compound's role in forming complex heterocyclic systems, which could have potential applications in various fields of chemistry (Bakhite et al., 2005).

  • Development of Imidazo[1,5-c]pyrimidine Derivatives : A study by Wade (1986) focused on the synthesis of imidazo[1,5-c]pyrimidine derivatives with various substituents. This research illustrates the compound's utility in creating derivatives with potential applications in medicinal chemistry and material science (Wade, 1986).

  • Antimicrobial Activity of Imidazo[1,2-a]pyrimidines : Research by Revanker et al. (1975) demonstrated that derivatives of imidazo[1,2-a]pyrimidines, prepared from similar compounds, exhibit significant antimicrobial activity against various microorganisms. This suggests potential applications in developing new antimicrobial agents (Revanker et al., 1975).

  • Cyclooxygenase-Independent Antiinflammatory Activity : Abignente et al. (1994) synthesized a group of imidazo[1,2-a]pyrimidine-2-carboxylic esters, acids, and amides. These compounds showed significant antiinflammatory and analgesic activities in vivo, indicating their potential as novel therapeutic agents (Abignente et al., 1994).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, and H319 . Precautionary measures include P264, P270, P280, P301+P312, P302+P352, P305+P351+P338, P321, P330, P332+P313, P337+P313, P362, and P501 .

Future Directions

While there isn’t specific information on the future directions of “Methyl 5-chloroimidazo[1,2-c]pyrimidine-7-carboxylate”, related compounds such as imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) , indicating potential future directions in drug discovery research.

properties

IUPAC Name

methyl 5-chloroimidazo[1,2-c]pyrimidine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O2/c1-14-7(13)5-4-6-10-2-3-12(6)8(9)11-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GANPLICYVCXNCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=NC=CN2C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-chloroimidazo[1,2-c]pyrimidine-7-carboxylate

Synthesis routes and methods

Procedure details

Methyl 5-hydroxyimidazo[1,2-c]pyrimidine-7-carboxylate (4.0 g, 21 mmol) and N,N-diethylaniline (6.6 mL, 41 mmol) were suspended in POCl3 (80 mL, 870 mmol) and heated at 50° C. for 30 minutes. The reaction mixture remained heterogeneous, so the temperature was raised to 100° C. After 30 minutes, LCMS analysis showed mostly the title compound, along with 5,7-dichloroimidazo[1,2-c]pyrimidine (which was presumably formed from 7-chloroimidazo[1,2-c]pyrimidin-5-ol carried through from the previous step). The reaction mixture was cooled to ambient temperature and concentrated down to remove the POCl3. The residue was cooled in an ice bath and quenched carefully with water. Solid K2CO3 was added to neutralize the solution to pH 7, which was then extracted with DCM. The combined organic layers were filtered through a Biotage phase separator cartridge and washed with DCM. The filtrate was concentrated down to a thick dark greenish brown residue. While sitting overnight, a precipitate formed. The resultant solid was triturated in DCM and Et2O to give afford methyl 5-chloroimidazo[1,2-c]pyrimidine-7-carboxylate (6.4 g, 21 mmol, 100% yield) as a brick-red solid. The solid was 70% pure, but could not be purified at this stage due to its insolubility. The crude material was used directly in the next step. MS (apci) m/z=212.2 (M+H).
Name
Methyl 5-hydroxyimidazo[1,2-c]pyrimidine-7-carboxylate
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
6.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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